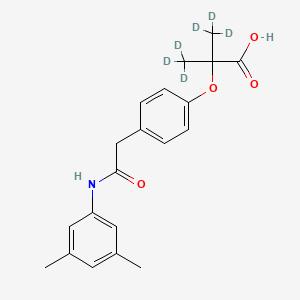
Efaproxiral-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Efaproxiral-d6 is a deuterium-labeled analogue of Efaproxiral, a synthetic allosteric modifier of hemoglobin. Efaproxiral is known for its ability to decrease the oxygen-binding affinity of hemoglobin, thereby enhancing the oxygenation of hypoxic tissues, particularly during radiation therapy . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Efaproxiral .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Efaproxiral-d6 is synthesized by incorporating deuterium into the Efaproxiral molecule. The synthesis involves selective amide formation and O-alkylation in the presence of multireactive functional groups, thus avoiding protection/deprotection steps . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The final product is then purified using standard techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Efaproxiral-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Efaproxiral-d6 is widely used in scientific research for various applications:
Mécanisme D'action
Efaproxiral-d6 exerts its effects by binding to hemoglobin and decreasing its oxygen-binding affinity. This allosteric modification of hemoglobin enhances the release of oxygen to hypoxic tissues, thereby improving oxygenation during radiation therapy . The molecular targets involved include the alpha and beta subunits of hemoglobin .
Comparaison Avec Des Composés Similaires
Efaproxiral-d6 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Similar compounds include:
Efaproxiral: The non-deuterated form of Efaproxiral, used for similar applications but without the benefits of deuterium labeling.
Bezafibrate: An analogue of Efaproxiral, primarily used as a lipid-lowering agent.
This compound stands out due to its enhanced stability and ability to provide more accurate data in pharmacokinetic studies .
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3 |
Clé InChI |
BNFRJXLZYUTIII-LIJFRPJRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)
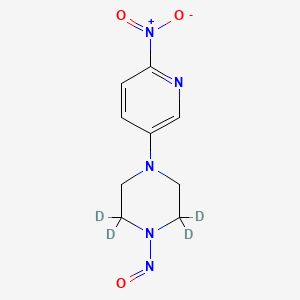
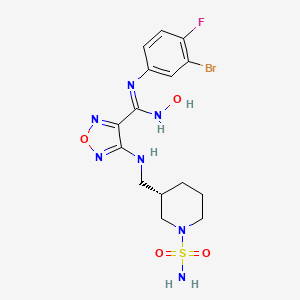
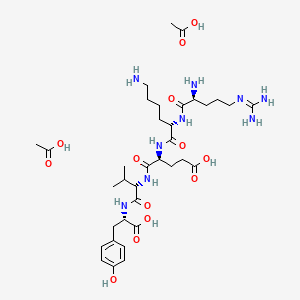

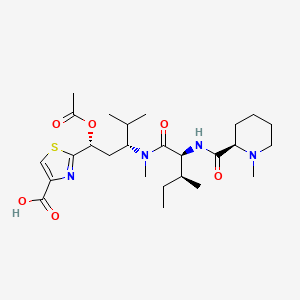


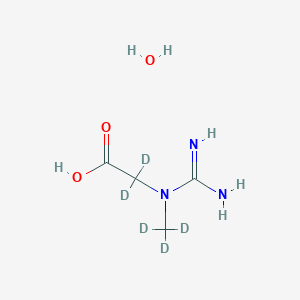
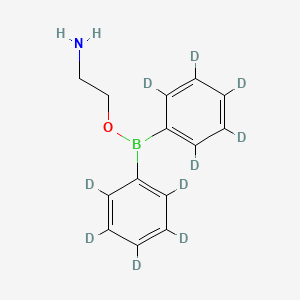

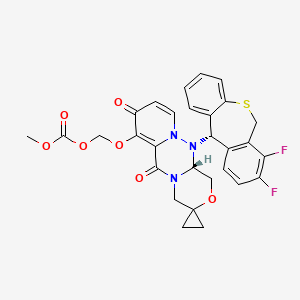
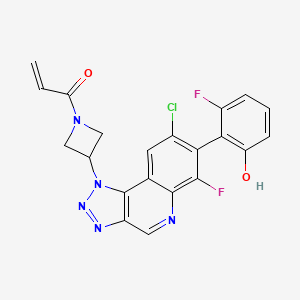
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride](/img/structure/B15143482.png)
